2-fluoro-N,N-dimethyl-4-nitroaniline
Description
Contextualizing Substituted Nitroanilines in Contemporary Chemistry
Substituted nitroanilines are fundamental building blocks in organic synthesis. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system, resulting in unique electronic and optical properties. These characteristics make them valuable precursors for agrochemicals, pigments, and, notably, for the synthesis of biologically active molecules. Their utility extends to the creation of nonlinear optical materials and as intermediates in the production of more complex heterocyclic compounds.
Academic Significance of the Fluorine, Dimethylamino, and Nitro Substituents
The specific combination of fluorine, dimethylamino, and nitro groups in 2-fluoro-N,N-dimethyl-4-nitroaniline imparts a distinct set of properties that are of significant academic interest.
Fluorine: The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity or basicity of nearby functional groups. In the context of this compound, the ortho-fluorine atom exerts a strong inductive electron-withdrawing effect and can influence the conformation of the molecule.
Nitro Group: The nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects. It significantly deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. In the para-position relative to the dimethylamino group, it creates a strong dipole moment and enhances the charge-transfer characteristics of the molecule.
The interplay of these three substituents on the aniline (B41778) ring—the ortho-directing, activating dimethylamino group, the deactivating, meta-directing nitro group, and the inductively withdrawing fluorine atom—creates a complex and fascinating substitution pattern that influences the molecule's reactivity and potential applications.
Overview of Research Trajectories for Related Chemical Entities
Research into compounds structurally related to this compound has followed several key trajectories. For instance, N,N-dimethyl-4-nitroaniline has been extensively studied for its nonlinear optical properties. The charge-transfer character endowed by the donor-acceptor pair makes it a candidate for applications in optoelectronics.
Fluorinated nitroaromatics, in general, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The fluorine atom can block metabolic pathways or enhance the efficacy of the final product. Research in this area often focuses on developing new synthetic methodologies to introduce fluorine into aromatic rings selectively.
Furthermore, substituted anilines are precursors to a vast array of heterocyclic compounds with diverse biological activities. The specific substitution pattern of this compound makes it a tailored starting material for the synthesis of targeted therapeutic agents. A notable application is its use as an intermediate in the synthesis of novel protein kinase modulators, which are crucial in the development of treatments for a variety of diseases, including cancer. google.com
Physicochemical and Spectroscopic Data of this compound
While detailed experimental data for this compound is not extensively published in peer-reviewed literature, some key information can be compiled from various sources.
| Property | Value | Source |
| CAS Number | 65739-04-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₈H₉FN₂O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 184.17 g/mol | Chemical Supplier Catalogs |
| Appearance | Yellow liquid | US Patent US20120289496A1 google.com |
Spectroscopic Data:
A patent for the synthesis of novel compounds as modulators of protein kinases provides the following ¹H-NMR data for this compound. google.com
| Nucleus | Chemical Shift (δ ppm) | Solvent | Frequency |
| ¹H | Not explicitly detailed in the public abstract, but referenced as being recorded. | CDCl₃ | 400 MHz |
Synthesis of this compound
A documented synthesis of this compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with dimethylamine (B145610) hydrochloride. google.com The reaction is carried out in ethyl acetate (B1210297) with triethylamine (B128534) as a base. This nucleophilic aromatic substitution reaction proceeds with the selective displacement of the fluorine atom at the 4-position by the dimethylamino group, yielding the desired product. The reaction results in a 58% yield of this compound as a yellow liquid. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXUWCWOGLFTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634902 | |
| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65739-04-0 | |
| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Precursors
Direct Synthesis Strategies for 2-fluoro-N,N-dimethyl-4-nitroaniline
Direct synthesis approaches aim to construct the final molecule in a single or a few steps from advanced intermediates that already contain the core aniline (B41778) structure. These strategies primarily involve either introducing the dimethylamino group onto a pre-existing fluoronitroaniline core or adding a nitro group to a fluoro-N,N-dimethylaniline derivative.
One of the most straightforward conceptual routes to this compound involves the direct N,N-dimethylation of the precursor, 2-fluoro-4-nitroaniline (B181687). This intermediate, which features a primary amine, can be subjected to alkylation reactions to introduce the two methyl groups. This transformation is a common procedure in organic synthesis.
The reaction typically involves treating 2-fluoro-4-nitroaniline with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base is crucial for deprotonating the primary amine, thereby increasing its nucleophilicity to facilitate the attack on the methylating agent. This process occurs in a stepwise manner, first forming the N-methyl intermediate, followed by a second methylation to yield the desired N,N-dimethyl product. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the tertiary amine and minimize the formation of mono-methylated or other byproducts.
An alternative direct approach is the nitration of a fluoro-N,N-dimethylaniline derivative, specifically 3-fluoro-N,N-dimethylaniline. In this pathway, the goal is to introduce a nitro group at the para position relative to the dimethylamino group. However, this strategy faces significant regioselectivity challenges.
The nitration of N,N-dimethylaniline is typically performed using a mixture of nitric acid and sulfuric acid. stackexchange.com In this strongly acidic medium, the lone pair of electrons on the nitrogen atom of the dimethylamino group gets protonated. stackexchange.comyoutube.com This protonation converts the activating, ortho-para directing -NMe₂ group into a deactivating, meta-directing -N⁺HMe₂ group. stackexchange.comyoutube.com This ammonium (B1175870) cation strongly withdraws electron density from the aromatic ring through an inductive effect, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. stackexchange.com Consequently, the nitration of 3-fluoro-N,N-dimethylaniline would be expected to yield primarily 3-fluoro-N,N-dimethyl-5-nitroaniline rather than the desired this compound, making this pathway less viable for synthesizing the target isomer.
Synthesis of Key Fluorinated Nitroaniline Precursors
The availability of high-quality precursors is critical for the successful synthesis of the final product. The most important precursor for the alkylation approach is 2-fluoro-4-nitroaniline. Its synthesis is well-established and can be achieved through several methods.
A common and effective method for preparing 2-fluoro-4-nitroaniline is through the nucleophilic aromatic substitution (SNAr) reaction of 3,4-difluoronitrobenzene (B149031). google.com In this reaction, one of the fluorine atoms is displaced by an amino group. The fluorine atom at position 4 is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. However, the fluorine at position 3 is more sterically accessible and is the one typically displaced by ammonia (B1221849).
The reaction can be carried out by treating 3,4-difluoronitrobenzene with aqueous ammonia under high temperature (120-135°C) and pressure in a sealed vessel. google.com To improve reaction efficiency and yield, a catalyst can be employed. The addition of cuprous oxide as a catalyst allows the reaction to proceed at a similar temperature (120-130°C) but results in a significantly higher molar yield of 96.4%. google.com
Table 1: Synthesis of 2-fluoro-4-nitroaniline from 3,4-difluoronitrobenzene
| Reagents | Catalyst | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|
| 3,4-difluoronitrobenzene, Aqueous Ammonia | None | 120-135°C | High (Pressure Vessel) | Not specified | google.com |
| 3,4-difluoronitrobenzene, Aqueous Ammonia, Denatured Alcohol | Cuprous Oxide | 120-130°C | 1.2-1.8 MPa | 96.4% | google.com |
The synthesis of nitroaniline isomers, such as 4-fluoro-2-nitroaniline (B1293508), often involves the nitration of a protected aniline derivative like p-fluoroacetanilide. google.com Protecting the amino group as an acetamide (B32628) is a common strategy to control the regioselectivity of the nitration and prevent unwanted oxidation of the amine. However, traditional batch processes for this reaction can be complex and result in modest yields of around 54%. google.com
The use of microchannel reactors offers a modern solution to overcome the limitations of batch processing for nitration reactions. google.commicroflutech.com A method for synthesizing 4-fluoro-2-nitroaniline has been developed using a high-flux continuous flow microchannel reactor. google.com In this process, a solution of p-fluoroacetanilide in an acetic acid-acetic anhydride (B1165640) mixture and a 68% nitric acid solution are preheated and then mixed in the reactor. google.com The reaction proceeds rapidly (50-200 seconds) at a controlled temperature (30-70°C). google.com Subsequent hydrolysis of the acetamide group yields the final product. This continuous flow method is highly efficient, with reported yields ranging from 83-94%. google.com
Table 2: Comparison of Synthesis Methods for 4-fluoro-2-nitroaniline
| Method | Key Steps | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Traditional Batch Process | Nitration followed by hydrolysis | Longer, multi-hour | ~54% | google.com |
| Microchannel Reactor | Continuous flow nitration (50-200 s) followed by batch hydrolysis (2-4 h) | Significantly shorter nitration time | 83-94% | google.com |
Optimization of Reaction Conditions and Process Scalability
Optimizing reaction conditions is essential for maximizing yield, ensuring product purity, and developing a process that is both economical and scalable. For the synthesis of fluorinated nitroanilines and their derivatives, key parameters include temperature, pressure, reagent molar ratios, and reaction time. google.com
The transition from laboratory-scale batch reactors to industrial-scale production presents numerous challenges, particularly for hazardous reactions like nitration, which are highly exothermic and can pose a risk of thermal runaway. researchgate.netgoogle.com Continuous flow chemistry, particularly using microchannel reactors, provides a safer and more scalable alternative. microflutech.comresearchgate.net These reactors offer superior heat and mass transfer, precise control over reaction parameters, and a smaller reaction volume at any given moment, which significantly mitigates safety risks. google.com
A study on the continuous flow synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a structurally related compound, illustrates the principles of optimization and scalability. researchgate.netacs.org Researchers optimized the process by adjusting parameters such as residence time and reaction temperature, finding that increasing the temperature could dramatically improve the space-time yield. acs.org The laboratory-scale flow process was successfully operated to produce the target molecule in 82% isolated yield. researchgate.net This optimized process was then transferred for commercial implementation and scaled up by using higher flow rates and a larger microreactor platform. The pilot-scale production achieved an 83% isolated yield with a throughput of 2 mol/h (0.46 kg/h ), demonstrating the effective scalability of the continuous flow method. researchgate.net These principles of process optimization and scaling in microreactors are directly applicable to the synthesis of this compound and its precursors.
Role of Catalysis in Amination and Alkylation Reactions
The synthesis of this compound from 2,4-difluoronitrobenzene (B147775) is a direct dimethylamination reaction. While this specific transformation can often proceed without a catalyst, particularly at elevated temperatures, the use of catalysts can improve reaction rates, allow for milder conditions, and enhance yields.
Base Catalysis: In many SNAr reactions, the rate-determining step can be the departure of the leaving group. The presence of a base can catalyze the reaction. Studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) have shown evidence of base catalysis, where the amine reactant itself or an added base facilitates the removal of a proton in the intermediate complex, thereby accelerating the reaction. rsc.org In the synthesis of this compound, using an excess of dimethylamine (B145610) can have a similar catalytic effect, or a non-nucleophilic auxiliary base can be added.
Phase-Transfer Catalysis (PTC): When the reaction system is heterogeneous (e.g., involving a solid reactant and a liquid phase), phase-transfer catalysts are highly effective. These catalysts, typically quaternary ammonium salts, transport an anionic nucleophile from a solid or aqueous phase into an organic phase where the aromatic substrate is dissolved. google.com This approach has been successfully used in the fluorination of dichloronitrobenzene derivatives using potassium fluoride (B91410), demonstrating its utility in facilitating SNAr reactions. google.com While dimethylamine is a gas or a solution, PTC could be relevant if a solid basic salt is used to generate the dimethylamide anion in situ.
Transition Metal Catalysis: While more common for cross-coupling reactions (like Buchwald-Hartwig amination) that form C-N bonds with less activated aryl halides, some transition metal complexes can catalyze nucleophilic aromatic substitution. However, for a highly activated substrate like 2,4-difluoronitrobenzene, this type of catalysis is generally not required for reaction with a strong nucleophile like dimethylamine. Catalytic hydrogenation using transition metals like palladium on carbon (Pd/C) or Raney nickel is a key process for the subsequent reduction of the nitro group to an amine, should further derivatives be desired, but it is not involved in the initial amination step. googleapis.comgoogleapis.comgoogle.com
Table 2: Potential Catalytic Strategies for the Amination Reaction
| Catalysis Type | Catalyst Example | Role in the Reaction | Applicability |
|---|---|---|---|
| Base Catalysis | Excess Dimethylamine, K₂CO₃, Et₃N | Facilitates the deprotonation of the σ-complex intermediate, accelerating the rate-limiting step. rsc.org | Highly applicable; often an excess of the amine reactant is sufficient. |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Transports the nucleophile between phases in a heterogeneous system, increasing reaction rates. google.com | Applicable if the reaction is set up as a multiphase system. |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-fluoro-N,N-dimethyl-4-nitroaniline by probing the magnetic properties of its atomic nuclei.
Proton NMR (¹H NMR) for Structural Elucidation
In the ¹H NMR spectrum, the protons of the N,N-dimethyl group would typically appear as a single, sharp peak due to the free rotation around the C-N bonds, integrating to six protons. The aromatic protons on the benzene (B151609) ring would exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the nitro group and the fluorine atom, along with the electron-donating effect of the dimethylamino group, would significantly influence the chemical shifts of these aromatic protons, causing them to appear in distinct regions of the spectrum.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N(CH₃)₂ | 2.9 - 3.2 | Singlet | N/A |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The carbon atoms attached to the electronegative fluorine, nitro, and dimethylamino groups would show significant shifts in their resonance frequencies. The carbons of the two methyl groups in the dimethylamino substituent are expected to be chemically equivalent, thus producing a single signal. The aromatic region would display four distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N(CH₃)₂ | 40 - 45 |
Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Environment Analysis
¹⁵N NMR spectroscopy, while less common, can offer direct insight into the electronic environment of the two nitrogen atoms in the molecule. The nitrogen of the dimethylamino group would have a chemical shift characteristic of an alkyl-substituted aniline (B41778). In contrast, the nitrogen of the nitro group would resonate at a significantly different frequency, typically in a region characteristic of nitro compounds, reflecting its distinct oxidation state and electronic environment.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Chemical Environment
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance would be expected for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons, which can be valuable for confirming the substitution pattern on the aromatic ring. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of the molecule's functional groups. The spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The C-F bond would also exhibit a characteristic stretching vibration. Additionally, vibrations corresponding to the C-N stretching of the dimethylamino group, aromatic C=C stretching, and C-H stretching and bending modes would be present, collectively providing a unique "fingerprint" for the compound.
Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | 1500 - 1550 |
| NO₂ | Symmetric Stretch | 1330 - 1370 |
| C-F | Stretch | 1100 - 1250 |
| C-N (Aromatic) | Stretch | 1250 - 1350 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretching | 3300 - 3500 |
| C-H Aromatic Stretching | 3000 - 3100 |
| C=C Aromatic Stretching | 1400 - 1600 |
| NO₂ Asymmetric Stretching | 1500 - 1560 |
| NO₂ Symmetric Stretching | 1335 - 1385 |
| C-N Stretching | 1250 - 1350 |
| C-F Stretching | 1000 - 1400 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectra of related compounds like 2-chloro-4-nitroaniline (B86195) and 2,6-dibromo-4-nitroaniline (B165464) have been recorded and analyzed, often in the 4000–100 cm⁻¹ range. researchgate.netnih.gov The Raman activities are also often predicted using DFT calculations to aid in spectral interpretation. researchgate.net For N,N-dimethyl-4-nitroaniline, a Raman spectrum is available in the SpectraBase database. nih.gov Key Raman shifts for nitroanilines typically include strong bands corresponding to the symmetric and asymmetric stretching of the nitro group, as well as aromatic ring vibrations.
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| NO₂ Symmetric Stretch | 1300 - 1350 |
| Aromatic Ring Breathing | 990 - 1010 |
| C-N Stretching | 1100 - 1200 |
| C-H Bending | 1150 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For nitroaniline derivatives, the UV-Vis spectra are characterized by absorption bands that are influenced by the substituents on the aromatic ring. For instance, the UV-Vis absorption spectrum of 2-nitroaniline (B44862) in ethanol (B145695) shows maximum absorption at 408-409 nm and 278 nm. nih.gov Similarly, N,N-diethyl-4-nitroaniline exhibits distinct absorbance spectra. researchgate.net These absorptions are typically attributed to π → π* and n → π* transitions within the molecule. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group in this compound is expected to result in significant intramolecular charge transfer, leading to characteristic absorption bands in the UV-Vis spectrum. A study on N,N-dimethyl-4-nitroaniline reports its use as a reference in studies focused on non-linear optical (NLO) characteristics, which are directly related to its electronic structure and transitions. researchgate.netup.pt
| Compound | Solvent | λmax (nm) |
| 2-Nitroaniline | 95% Ethanol | 408-409, 278 nih.gov |
| N,N-Dimethyl-4-nitroaniline | Not Specified | Not Specified in search results |
| N,N-Diethyl-4-nitroaniline | Glyceline | Not Specified in search results researchgate.net |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. For the related compound 2-fluoro-5-nitroaniline, mass spectrum data (electron ionization) is available. nist.gov The mass spectrum of N,N-dimethyl-4-nitroaniline shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that provide structural information. massbank.eu The exact mass of N,N-dimethyl-4-nitroaniline is reported as 166.07423. massbank.eu This high-resolution mass data is invaluable for unambiguous formula determination.
Advanced Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for purity assessment. A reversed-phase HPLC method has been described for the analysis of 2-chloro-4-nitroaniline, an intermediate in the production of D&C Red No. 36. nih.gov This method utilizes isocratic elution to separate the target compound from impurities. nih.gov Similarly, an on-line solid-phase extraction (SPE) HPLC system has been developed for the determination of aniline and various nitroanilines in water samples, demonstrating the versatility of HPLC for analyzing these compounds. thermofisher.com For the analysis of N,N-dimethyl-4-nitro-2-chloroaniline, a reverse phase HPLC method using an acetonitrile, water, and phosphoric acid mobile phase has been established. sielc.com These examples highlight the applicability of HPLC in determining the purity of this compound.
Computational and Theoretical Investigations of Molecular Properties
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intricate details of molecular systems. For 2-fluoro-N,N-dimethyl-4-nitroaniline, a variety of methods are employed to predict its properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Theoretical studies on derivatives of N,N-dimethyl-4-nitroaniline have shown that the introduction of a substituent in the ortho position, such as the fluorine atom in this compound, significantly influences the molecular geometry. researchgate.net Specifically, the dimethylamino group is expected to adopt a trigonal-pyramidal configuration and be substantially twisted with respect to the plane of the benzene (B151609) ring. researchgate.net This contrasts with meta-substituted or unsubstituted N,N-dimethyl-4-nitroaniline, where the dimethylamino group tends to be planar. researchgate.net
The optimized molecular structure, as determined by methods like B3LYP with a 6-311G(d,p) basis set, would reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. thaiscience.info For instance, the planarity of the nitro group relative to the benzene ring and the pyramidalization at the amino nitrogen are key structural parameters.
Table 1: Representative Geometric Parameters for Substituted Nitroanilines (Illustrative)
| Parameter | Typical Value |
|---|---|
| C-N (amino) bond length | ~1.38 Å |
| C-N (nitro) bond length | ~1.48 Å |
| N-O (nitro) bond length | ~1.23 Å |
| C-C (aromatic) bond length | ~1.39 Å |
| CNC (amino) bond angle | ~118° |
| ONO (nitro) bond angle | ~125° |
Note: These are generalized values for substituted nitroanilines. Specific values for this compound would require dedicated DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the excited-state properties of molecules, offering insights into their absorption and emission spectra. materialsciencejournal.org For a molecule like this compound, which possesses both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, intramolecular charge transfer (ICT) is a key photophysical process.
TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.net The lowest energy electronic transition is typically a HOMO to LUMO transition, which corresponds to a π-π* transition with significant charge transfer character. This charge transfer is from the electron-rich dimethylamino group and the benzene ring to the electron-deficient nitro group. The presence of the ortho-fluoro substituent can modulate these properties through its inductive and steric effects.
Table 2: Conceptual TD-DFT Electronic Transition Data
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S0 → S1 | (Calculated Value) | (Calculated Value) | HOMO → LUMO (π-π*, ICT) |
| S0 → S2 | (Calculated Value) | (Calculated Value) | (e.g., HOMO-1 → LUMO) |
| S0 → S3 | (Calculated Value) | (Calculated Value) | (e.g., HOMO → LUMO+1) |
Note: The values in this table are placeholders and would be determined from specific TD-DFT calculations on this compound.
High-level ab initio methods, such as the Gaussian-n (Gn) theories, are employed to obtain highly accurate thermochemical data. The Gaussian-4 (G4) theory is an advancement over the earlier G3 methods and is used for precise calculations of energies for molecules containing first, second, and third-row main group elements. G4 theory involves several steps, including geometry optimization (often using DFT methods like B3LYP), frequency calculations for zero-point energies, and single-point energy calculations at higher levels of theory with large basis sets.
While G4 theory is generally accurate, studies have indicated that it can underestimate the enthalpies of formation for nitro compounds. researchgate.net Despite this, these methods are valuable for providing benchmark energetic data for molecules like N,N-dimethyl-4-nitroaniline, which can then be used to understand the thermodynamic stability of its derivatives, including this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
In this compound, the HOMO is expected to be localized on the electron-donating dimethylamino group and the aromatic ring, while the LUMO will be predominantly on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is characteristic of a push-pull system and is responsible for the charge-transfer nature of its low-energy electronic transitions.
For comparison, the calculated HOMO-LUMO energy gap for p-nitroaniline is 3.8907 eV. thaiscience.info The introduction of the N,N-dimethyl groups, which are stronger electron donors than the amino group, would be expected to raise the HOMO energy and thus decrease the gap. The ortho-fluoro substituent will also influence the orbital energies through both inductive and steric effects, further tuning the HOMO-LUMO gap.
Table 3: Comparison of HOMO-LUMO Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 thaiscience.info |
| N-(p-dimethylaminobenzylidene)-p-nitroaniline | - | - | 2.94 researchgate.net |
Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted on the molecular surface, with different colors representing different values of the electrostatic potential.
For this compound, the MEP map would show regions of negative potential (typically colored red) localized around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. thaiscience.infotci-thaijo.org Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl groups and the aromatic ring. The fluorine atom, being highly electronegative, will also contribute to the local electrostatic potential. The MEP analysis provides a clear picture of the charge separation in this push-pull molecule.
Structure-Property Relationship Predictions
The computational investigations of this compound allow for the prediction of key structure-property relationships. The steric hindrance introduced by the ortho-fluoro substituent is predicted to cause a non-planar geometry, with the dimethylamino group twisted out of the plane of the benzene ring. researchgate.net This twisting can affect the degree of π-conjugation and, consequently, the electronic and optical properties of the molecule.
The strong intramolecular charge transfer character, arising from the push-pull nature of the substituents, is expected to result in a relatively small HOMO-LUMO gap and significant solvatochromism, where the absorption and emission spectra are sensitive to the polarity of the solvent. The detailed understanding of these relationships, derived from computational studies, is essential for the rational design of new materials with tailored optical and electronic properties.
Influence of Fluorine Substitution on Electronic Properties
The substitution of a hydrogen atom with fluorine at the ortho-position to the dimethylamino group significantly modulates the electronic landscape of the aniline (B41778) ring. Fluorine is the most electronegative element, and its presence introduces strong inductive effects.
Inductive Electron Withdrawal: Due to its high electronegativity, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the adjacent carbon atom (C2) and, to a lesser extent, on other atoms in the aromatic ring. This localized polarization is a primary consequence of fluorine substitution.
Impact on Molecular Orbitals: The fluorine atom's electronegativity influences the energy levels of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The inductive withdrawal can lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels. The HOMO-LUMO energy gap is a critical parameter that determines the molecule's electronic absorption properties and kinetic stability. thaiscience.info
Table 1: Representative Mulliken Atomic Charges for Key Atoms in a Substituted Nitroaniline System
| Atom | Representative Charge (a.u.) |
| F (ortho-position) | -0.35 |
| N (of Dimethylamino) | -0.25 |
| C (of Dimethylamino) | +0.10 |
| N (of Nitro group) | +0.50 |
| O (of Nitro group) | -0.40 |
Note: The values in this table are illustrative, based on typical results from Mulliken population analysis for similar molecules, and serve to demonstrate the relative charge distribution.
Impact of Dimethylamino Group on Electron Density and Charge Transfer
The N,N-dimethylamino group (-N(CH₃)₂) is a potent electron-donating group (EDG), playing a pivotal role in shaping the molecule's electronic characteristics.
Electron Donation via Resonance: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the π-system of the benzene ring. This positive resonance effect (+R) significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions. This donation of electron density is the "push" in the molecule's push-pull mechanism.
Steric Hindrance and Planarity: In derivatives of N,N-dimethyl-4-nitroaniline, the presence of a substituent in the ortho-position (in this case, fluorine) forces the typically planar dimethylamino group to rotate out of the plane of the benzene ring. researchgate.net This steric hindrance disrupts the ideal overlap between the nitrogen's p-orbital and the ring's π-system. Consequently, the resonance-based electron donation is somewhat inhibited, which can affect the efficiency of the intramolecular charge transfer.
Contribution to Charge Transfer: Despite the rotational twisting, the dimethylamino group remains the primary source of electron density for the intramolecular charge transfer process. Upon electronic excitation, electron density is effectively transferred from the dimethylamino group, across the π-conjugated bridge of the benzene ring, to the electron-withdrawing nitro group. Natural Bond Orbital (NBO) analysis is a computational method used to study this charge delocalization and the hyperconjugative interactions responsible for it. researchgate.net
Role of Nitro Group as an Electron-Withdrawing Moiety
The nitro group (-NO₂) is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry, acting as the electron sink in the this compound structure.
Strong Inductive and Resonance Effects: The nitro group withdraws electron density from the aromatic ring through both a powerful negative inductive effect (-I) and a negative resonance effect (-R). The nitrogen atom in the nitro group bears a formal positive charge, which strongly attracts the electrons of the ring. This withdrawal creates a significant electron deficiency on the ring, particularly at the para-position where it is located.
Facilitating Intramolecular Charge Transfer (ICT): The potent electron-accepting nature of the nitro group is what "pulls" the electron density donated by the dimethylamino group. This push-pull architecture results in a molecule with a large ground-state dipole moment and significant charge separation. researchgate.net The electronic transition from the ground state to the first excited state is dominated by this ICT character, where the HOMO is largely localized on the dimethylamino- and benzene-ring portion of the molecule, and the LUMO is concentrated on the nitro group. thaiscience.info
Influence on the HOMO-LUMO Gap: The presence of a strong electron-withdrawing group like the nitro group, in conjunction with an electron-donating group, typically leads to a smaller HOMO-LUMO energy gap compared to the unsubstituted benzene ring. thaiscience.info This reduced energy gap is responsible for the absorption of light at longer wavelengths, often in the visible region of the electromagnetic spectrum.
Table 2: Representative Frontier Molecular Orbital Energies
| Parameter | Representative Energy Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 4.0 |
Note: These values are representative for a push-pull nitroaniline derivative and illustrate the typical magnitude of the HOMO-LUMO energies and the resulting energy gap.
Reactivity and Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for 2-fluoro-N,N-dimethyl-4-nitroaniline. This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups that stabilize the intermediate formed during the reaction. libretexts.org In this molecule, the nitro group activates the ring for nucleophilic attack, particularly at the carbon atom bearing the fluorine.
In the context of SNAr reactions, the typical trend for halide leaving group ability is often inverted compared to SN1 and SN2 reactions. nih.gov For SNAr, the rate order is frequently F > Cl > Br > I. libretexts.orgnih.gov This phenomenon is known as the "element effect". nih.gov The reason for this counter-intuitive order lies in the mechanism's rate-determining step. masterorganicchemistry.com
The SNAr mechanism involves two steps:
Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. This step is typically slow and rate-determining because it disrupts the ring's aromaticity. libretexts.orgstackexchange.com
Elimination of the leaving group, which restores the aromaticity of the ring. This step is generally fast. libretexts.orgstackexchange.com
Table 1: Relative Reaction Rates for SNAr of 1-Substituted-2,4-dinitrobenzenes with Piperidine (B6355638)
This table illustrates the "element effect" where fluorine's high electronegativity leads to a significantly faster reaction rate in a typical SNAr reaction.
| Leaving Group (L) | Relative Rate at 20 °C |
| Fluoro | 1613 |
| Nitro | 461 |
| Chloro | 4 |
| Bromo | 4 |
| Iodo | 1 |
| Data sourced from a study on the reactions of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol. nih.gov |
The SNAr mechanism in substituted anilines like this compound is a classic example of the addition-elimination pathway. The reaction is initiated by the attack of a nucleophile on the carbon atom attached to the fluorine, which is activated by the ortho-dimethylamino and para-nitro groups.
The presence of the para-nitro group is crucial, as it delocalizes the negative charge of the Meisenheimer intermediate through resonance, providing significant stabilization. libretexts.org The N,N-dimethylamino group, while being an electron-donating group by resonance, can also influence the reaction kinetics. Kinetic studies on similar systems have shown that the nature of the amine nucleophile and the solvent can significantly impact the reaction rates and even the mechanistic pathway. researchgate.netresearchgate.net For this compound, the reaction with various nucleophiles leads to the displacement of the fluoride (B91410) ion and the formation of a new derivative, a common strategy in the synthesis of more complex molecules. nih.govtandfonline.com
Reduction Reactions of the Nitro Group to Amino Functionality
The nitro group of this compound can be readily reduced to a primary amino group (-NH2), yielding 2-fluoro-N,N-dimethylbenzene-1,4-diamine. This transformation is a fundamental step in organic synthesis, as aromatic amines are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. researchgate.net A variety of methods exist for this reduction, ranging from catalytic hydrogenation to the use of dissolving metals. wikipedia.orgnih.gov
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of aromatic nitro compounds. wikipedia.org This process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
Commonly used catalysts include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Raney nickel (Raney Ni)
The reaction is usually carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297). The process is generally highly selective for the nitro group, leaving other functional groups, such as the fluorine atom and the N,N-dimethylamino group on the starting material, intact. organic-chemistry.org Bimetallic nanoparticles, such as copper/nickel, have also been shown to be effective catalysts for the hydrogenation of substituted nitroanilines. researchgate.net
Beyond catalytic hydrogenation, several other reductive methods are employed for the synthesis of aniline (B41778) derivatives from nitroaromatics, offering flexibility in terms of reaction conditions and functional group tolerance. organic-chemistry.org
Table 2: Common Reagents for Nitro Group Reduction
This table summarizes various chemical methods for the reduction of aromatic nitro groups, providing alternatives to catalytic hydrogenation for derivative synthesis.
| Reagent(s) | Typical Conditions | Notes |
| Iron (Fe) in acidic media (e.g., HCl, Acetic Acid) | Refluxing acid | A classic and cost-effective method known as the Béchamp reduction. wikipedia.orgnih.gov |
| Tin(II) chloride (SnCl₂) in concentrated HCl | Acidic solution | A common laboratory method, effective for a wide range of substrates. wikipedia.org |
| Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A milder reducing agent, often used for selective reductions. wikipedia.org |
| Hydroiodic acid (HI) | Reflux | An effective method for reducing nitrophenols to aminophenols. nih.gov |
| Formic acid (HCOOH) with a catalyst | Heat | Used in transfer hydrogenation, avoiding the need for high-pressure H₂ gas. researchgate.net |
These transformations are crucial for creating derivatives, as the resulting 2-fluoro-N,N-dimethylbenzene-1,4-diamine can undergo further reactions, such as diazotization and coupling, to produce a wide array of complex organic molecules. The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. organic-chemistry.org
Electrophilic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of this reaction on this compound are determined by the combined electronic effects of the three existing substituents.
-N(CH₃)₂ (Dimethylamino): This is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.
-NO₂ (Nitro): This is a powerful deactivating group and a meta-director due to its strong -I (inductive) and -R effects.
-F (Fluoro): This is a deactivating group due to its -I effect, but it is an ortho, para-director because of its +R effect.
The directing effects of these groups are as follows:
The -N(CH₃)₂ group directs electrophiles to positions 3 and 5.
The -F group directs to positions 3 and 5.
The -NO₂ group directs to positions 3 and 5.
Regioselectivity Directing Effects of Substituents
The reactivity and regioselectivity of this compound in aromatic substitution reactions are governed by the interplay of the electronic effects of its three substituents: the dimethylamino group (-N(CH₃)₂), the fluoro group (-F), and the nitro group (-NO₂). These groups influence the electron density of the aromatic ring and stabilize or destabilize reaction intermediates.
The directing effects of these substituents are summarized below:
| Substituent | Position on Ring | Type | Activating/Deactivating | Directing Effect |
| -N(CH₃)₂ | 1 | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| -F | 2 | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |
| -NO₂ | 4 | Electron-Withdrawing (Resonance and Inductive) | Strongly Deactivating | Meta |
In electrophilic aromatic substitution , the powerful activating and ortho, para-directing effect of the dimethylamino group is dominant. However, the positions ortho and para to the dimethylamino group are already occupied (position 2 by fluorine, position 4 by nitro, and position 6 is sterically hindered and ortho to the deactivating nitro group). Therefore, electrophilic substitution on the ring is generally difficult and not a common reaction pathway for this compound.
In nucleophilic aromatic substitution (SNAr) , the presence of the strongly electron-withdrawing nitro group significantly activates the ring for attack by nucleophiles. nih.gov The nitro group deactivates the ring for electrophilic attack but makes it highly susceptible to nucleophilic attack, particularly at the ortho and para positions relative to itself. In this compound, the fluorine atom is located ortho to the activating nitro group. Fluorine is an excellent leaving group in SNAr reactions, often more reactive than other halogens like chlorine or bromine. nih.govmdpi.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, and the subsequent loss of the leaving group is fast. mdpi.com Therefore, nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom (C2 position).
Reactions Involving the Dimethylamino Moiety
N-Alkylation and N-Dealkylation Processes
The dimethylamino group of this compound can undergo reactions typical of tertiary amines, including N-alkylation and N-dealkylation.
N-Alkylation: Tertiary amines can react with alkyl halides to form quaternary ammonium (B1175870) salts. While specific studies on the N-alkylation of this compound are not prevalent, the general mechanism involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of an alkylating agent (e.g., methyl iodide). However, the basicity and nucleophilicity of the nitrogen atom in this molecule are significantly reduced by the strong electron-withdrawing effects of the ortho-fluoro and para-nitro groups, which would make this reaction slower compared to the alkylation of a more electron-rich aniline like N,N-dimethylaniline. researchgate.net
N-Dealkylation: The removal of an alkyl group from a tertiary amine, known as N-dealkylation, is a significant chemical transformation. nih.gov Chemical methods for N-dealkylation often involve reagents like chloroformates or cyanogen (B1215507) bromide. nih.gov For instance, reaction with a chloroformate would lead to a carbamate (B1207046) intermediate, which can then be hydrolyzed to yield the secondary amine, N-methyl-2-fluoro-4-nitroaniline. Oxidative N-dealkylation is another common pathway, often catalyzed by metal complexes or enzymes like cytochrome P450. semanticscholar.orgmdpi.com These processes typically proceed through the formation of an unstable carbinolamine intermediate that decomposes to the secondary amine and an aldehyde (formaldehyde in the case of demethylation). semanticscholar.orgmdpi.com
Protonation Equilibria and Basicity Considerations
The basicity of the dimethylamino group is a critical factor in its reactivity. Basicity is typically quantified by the pKa of its conjugate acid (R-N⁺H(CH₃)₂). The electron density on the nitrogen atom, and thus its ability to accept a proton, is heavily influenced by the other substituents on the aromatic ring.
The presence of both an ortho-fluoro and a para-nitro group has a profound effect on the basicity of the dimethylamino nitrogen. Both are electron-withdrawing groups that pull electron density away from the nitrogen atom via inductive (-I) and resonance (-M) effects.
Nitro Group (-NO₂): The para-nitro group is strongly electron-withdrawing through both resonance and induction, delocalizing the nitrogen's lone pair into the ring and significantly reducing basicity.
Fluoro Group (-F): The ortho-fluoro group is highly electronegative and exerts a strong electron-withdrawing inductive effect, further decreasing the electron density on the amino nitrogen.
This combined electron-withdrawing effect makes this compound a much weaker base than N,N-dimethylaniline. A lower pKa value for its conjugate acid would be expected, reflecting this decreased basicity.
| Compound | Substituents | Expected Basicity |
| N,N-Dimethylaniline | None | Relatively Basic (pKa of conjugate acid ≈ 5.1) |
| 4-Nitro-N,N-dimethylaniline | para-NO₂ | Weakly Basic |
| This compound | ortho-F, para-NO₂ | Very Weakly Basic |
Due to this low basicity, protonation of the dimethylamino group requires strongly acidic conditions. The protonation equilibrium lies far to the side of the free amine under neutral or weakly acidic conditions.
Applications in Materials Science and Functional Organic Systems
Chromophoric Systems and Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for a range of technologies, including optical data storage and image processing. nih.gov Organic molecules, particularly those with significant intramolecular charge transfer (ICT), often exhibit large NLO responses.
2-fluoro-N,N-dimethyl-4-nitroaniline as a Potential Charge-Transfer Chromophore
This compound is structured as a "push-pull" system. The dimethylamino group (-N(CH₃)₂) acts as a potent electron donor (the "push"), while the nitro group (-NO₂) serves as a strong electron acceptor (the "pull"). These two groups are situated at opposite ends of a benzene (B151609) ring, which provides the π-conjugated bridge facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.govchemicalbook.com This ICT character is fundamental to the molecule's function as a chromophore and its potential for NLO applications. nih.gov The introduction of a fluorine atom at the 2-position (ortho to the dimethylamino group) is expected to modulate the electronic properties of the chromophore, potentially enhancing its NLO response by influencing the charge distribution and molecular hyperpolarizability.
Comparative Analysis with N,N-dimethyl-4-nitroaniline as a Reference Chromophore
N,N-dimethyl-4-nitroaniline (NNDM4NA) is a well-established reference compound for studying NLO properties. stackexchange.com It is a charge-transfer molecular crystal known for its high molecular dipole moment (µ = 7.95 D). nih.gov The addition of strong electron-donating groups like -N(CH₃)₂ to the p-nitroaniline framework increases the asymmetric charge distribution, leading to higher dipole moments and hyperpolarizability. nih.gov
| Compound | Molecular Dipole Moment (µ) | Key Structural Feature |
|---|---|---|
| p-Nitroaniline (pNA) | 8.2 D nih.gov | Parent charge-transfer molecule |
| m-Nitroaniline (mNA) | 6.9 D nih.gov | Acentric crystal structure |
| 2-methyl-4-nitroaniline (MNA) | 8.1 D nih.gov | High hyperpolarizability (β) nih.gov |
| N,N-dimethyl-4-nitroaniline (NNDM4NA) | 7.95 D nih.gov | Strong electron-donating group |
Photophysical Properties in Solution and Solid State (e.g., fluorescence, AIEE)
N,N-dimethyl-4-nitroaniline is known to exhibit solid-state blue fluorescence, a property that is important for emission applications. nih.gov When embedded in poly-l-lactic acid fibers, its nanocrystals show a long fluorescence lifetime decay of 147 ns. nih.gov
A relevant photophysical phenomenon for such chromophores is Aggregation-Induced Emission Enhancement (AIEE). AIEE describes the process where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. jst.go.jp This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. jst.go.jp While specific studies confirming AIEE in this compound have not been reported, its molecular structure is analogous to other "push-pull" systems that are known to be AIEE-active. The potential for restricted rotation of the dimethylamino and nitro groups upon aggregation suggests that this compound could be a candidate for exhibiting AIEE, making it a person of interest for applications in solid-state lighting and sensors.
Piezoelectric and Electro-optical Applications (Inferred from N,N-dimethyl-4-nitroaniline)
The potential of this compound in piezoelectric and electro-optical applications is largely extrapolated from the demonstrated properties of N,N-dimethyl-4-nitroaniline. nih.gov This parent compound has been identified as a piezoelectric organic crystal with superplastic and superelastic properties. nih.gov
Acentric Crystal Structure and its Implications for Piezoelectricity
A fundamental requirement for a material to exhibit piezoelectricity is that its crystal structure must be non-centrosymmetric (acentric). nih.gov N,N-dimethyl-4-nitroaniline crystallizes in the polar point group P2₁, which is acentric and therefore allows for piezoelectric behavior. nih.gov This acentric arrangement ensures that the application of mechanical stress results in a net electrical polarization. For this compound to be a viable piezoelectric material, it would similarly need to crystallize in an acentric space group. While its specific crystal structure is noted in the literature, detailed analysis of its centrosymmetric nature is not widely available. glpbio.com
Integration into Composite Materials (e.g., Electrospun Fibers)
Research has demonstrated the successful fabrication of composite materials by embedding N,N-dimethyl-4-nitroaniline nanocrystals into highly aligned poly-l-lactic acid (PLLA) polymer microfibers using the electrospinning technique. nih.gov These hybrid composite fibers exhibit an exceptionally high piezoelectric output response. nih.gov For a small applied stress, a very high effective piezoelectric voltage coefficient was obtained, ranking among the highest for piezoelectric polymers. nih.gov
Furthermore, the integration of NNDM4NA nanocrystals leads to significant mechanical reinforcement of the polymer fibers. The composite fibers show a 67% average increase in Young's modulus and a 50% positive variation in tensile strength compared to pure PLLA fibers. This indicates that the hybrid arrays are stiffer and mechanically stronger. Given these results, it is plausible that this compound could be similarly incorporated into polymer matrices via electrospinning to create novel functional composite materials for applications in energy harvesting and as solid-state blue emitters. nih.gov
| Property | Value | Improvement vs. PLLA |
|---|---|---|
| Young's Modulus | 55 MPa | 67% increase |
| Tensile Strength | 2.8 MPa | 50% increase |
Precursor in Organic Synthesis for Advanced Materials
This compound serves as a foundational molecule in the synthesis of more complex structures for materials science. While detailed research on this specific dimethylated compound is limited, studies on the closely related precursor, 2-fluoro-4-nitroaniline (B181687), provide significant insights into the potential applications of its derivatives in creating advanced materials. The functional groups of this family of compounds—the nucleophilic amine, the reducible nitro group, and the displaceable fluorine atom—offer versatile reaction pathways for constructing larger, functional systems. ossila.com
Building Block for Anode Materials in Li-ion Batteries (from 2-fluoro-4-nitroaniline studies)
Research into organic anode materials for lithium-ion batteries has identified promising candidates derived from fluorinated nitroanilines. Studies involving 2-fluoro-4-nitroaniline have shown its utility as a building block for creating high-capacity anode materials. ossila.com For instance, a lithium bismaleamate anode material synthesized from 2-fluoro-4-nitroaniline demonstrated a notable electrode capacity of 688.9 mAhg⁻¹. ossila.com The presence of fluorine in such organic structures can influence the electrochemical performance, potentially leading to more stable and efficient battery components. The synthesis pathway leverages the reactive sites on the aniline (B41778) derivative to build up the complex organic structures necessary for ion intercalation and storage.
Introduction of Defects in Carbon Nanotubes (from 2-fluoro-4-nitroaniline studies)
The functionalization of carbon nanotubes (CNTs) is critical for tailoring their electronic and optical properties for specific applications. 2-fluoro-4-nitroaniline has been used to introduce sp³ defects onto the surface of semiconducting single-walled carbon nanotubes (SWCNTs). ossila.com This process is utilized in the creation of organic color center-tailored carbon nanotubes. ossila.com The reaction modifies the pristine structure of the nanotubes, creating specific defect sites that can alter their photoluminescence and create new functionalities. This approach highlights the role of fluorinated anilines as reagents for the precise chemical modification of nanomaterials, paving the way for their use in advanced optical and electronic devices. ossila.com
Future Research Directions and Unexplored Avenues
Systematic Investigation of Substituent Effects on Properties and Reactivity
Electron-donating groups are known to increase properties such as the carbon-nitrogen bond length and the pKa, while electron-withdrawing groups tend to have the opposite effect. researchgate.net For instance, electron-withdrawing substituents, particularly at the para position, can favor quinoid resonance structures, leading to a more planar molecule. psu.edu In contrast, electron-releasing substituents accelerate reactions involving electrophilic attack, while electron-withdrawing groups retard them. cdnsciencepub.com A systematic study would involve synthesizing analogues of 2-fluoro-N,N-dimethyl-4-nitroaniline where each substituent is varied. For example, replacing the fluorine with other halogens (Cl, Br, I) or the dimethylamino group with other alkylamino groups could provide a clearer understanding of steric and electronic effects.
Key properties to investigate would include:
Electronic Properties: UV-visible absorption, fluorescence, and solvatochromism.
Structural Parameters: Bond lengths, bond angles, and dihedral angles, particularly the planarity of the nitro and amino groups relative to the benzene (B151609) ring.
Reactivity: pKa values, oxidation-reduction potentials, and susceptibility to electrophilic and nucleophilic aromatic substitution.
Such studies will create a comprehensive structure-property relationship database, which is crucial for the rational design of new molecules based on this scaffold.
| Substituent Type | Example | Effect on C-N Bond Length | Effect on Basicity (pKa) | Effect on Reactivity towards Electrophiles |
|---|---|---|---|---|
| Electron-Donating | -NH2, -OCH3 | Increase | Increase | Increase |
| Electron-Withdrawing | -NO2, -CN, -CF3 | Decrease | Decrease | Decrease |
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Current synthetic routes to substituted nitroanilines often involve harsh conditions, such as the use of strong acids for nitration, which can lead to environmental concerns and the formation of undesired isomers. google.comazom.com Future research should focus on developing novel, more efficient, and environmentally benign synthetic pathways to this compound.
This includes the exploration of:
Catalytic Nitration: Utilizing solid acid catalysts or other heterogeneous catalysts to improve selectivity and reduce waste.
Flow Chemistry: Employing microreactor technology for nitration and other synthetic steps can offer better control over reaction parameters, improve safety, and increase yield. google.com
Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more sustainable alternatives. For example, methods using bromide-bromate salts in aqueous acidic medium have been explored for the synthesis of other nitroanilines.
Alternative Amination Methods: Investigating direct amination techniques that could provide a more atom-economical route to the target molecule.
Developing a truly "green" synthesis would not only be academically significant but also crucial for any potential industrial application of this compound.
Design and Synthesis of Derivatives for Enhanced Functional Material Performance
The inherent "push-pull" electronic structure of this compound, with its electron-donating amino group and electron-withdrawing nitro group, makes it an excellent candidate for applications in functional materials, particularly in the field of nonlinear optics (NLO). acs.orgresearchgate.net Nitroaniline derivatives have been extensively studied for their ability to exhibit second-order NLO responses, which are essential for technologies like optical information processing and telecommunications. acs.org
Future work should focus on the rational design and synthesis of new derivatives to optimize these properties. This could involve:
Extending π-Conjugation: Incorporating the this compound core into larger conjugated systems to enhance hyperpolarizability.
Modifying Donor/Acceptor Strength: Systematically altering the electron-donating and -accepting groups to fine-tune the intramolecular charge transfer characteristics, which are key to NLO activity. nih.gov
Introducing Chiral Centers: Synthesizing chiral derivatives to induce specific packing in the solid state, which is often a prerequisite for observing second-harmonic generation (SHG).
Derivatives could also be explored for other applications, such as in the creation of novel dyes, sensors, and as building blocks for electroactive polymers. ossila.comwikipedia.org
| Application Area | Design Strategy | Target Property |
|---|---|---|
| Nonlinear Optics (NLO) | Extend π-system, tune donor/acceptor strength | High second-order hyperpolarizability (β) |
| Dyes and Pigments | Incorporate into azo or other chromophoric systems | Specific absorption wavelengths, high molar absorptivity |
| Chemical Sensors | Attach receptor units for specific analytes | Changes in fluorescence or color upon binding |
| Organic Electronics | Polymerize or incorporate into semiconductor scaffolds | Tailored HOMO/LUMO levels, charge transport properties |
Advanced Computational Modeling for Predictive Material Design
Advanced computational modeling is an indispensable tool for accelerating the discovery and design of new materials. mdpi.com Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict a wide range of properties for this compound and its hypothetical derivatives before their synthesis. researchgate.networldscientific.com
Future computational studies should focus on:
Accurate Prediction of NLO Properties: Calculating linear and nonlinear optical polarizabilities to screen for candidates with high NLO activity. worldscientific.com
Modeling Solvent Effects: Understanding how the surrounding medium influences the electronic properties and charge-transfer characteristics of the molecule. indexcopernicus.com
Simulating Crystal Packing: Predicting the solid-state arrangement of molecules, which is critical for bulk properties like SHG.
Machine Learning Approaches: Utilizing machine learning models trained on existing experimental and computational data to rapidly predict the properties of large libraries of virtual compounds, guiding synthetic efforts toward the most promising candidates. mdpi.com
A synergistic approach combining computational prediction with targeted synthesis and experimental validation will be the most efficient path to developing new functional materials based on this molecular scaffold.
Role in Supramolecular Chemistry and Self-Assembly Processes
The study of how molecules interact to form larger, ordered structures through non-covalent interactions is the realm of supramolecular chemistry. The functional groups present in this compound (the aromatic ring, nitro group, and fluorine atom) can all participate in various intermolecular interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.
Unexplored avenues in this area include:
Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to control their solid-state packing and, consequently, their bulk properties. For example, achieving a non-centrosymmetric crystal structure is crucial for SHG activity. dtic.mil
Co-crystallization: Combining the molecule with other complementary compounds to form co-crystals with unique architectures and properties.
Self-Assembly in Solution and on Surfaces: Investigating whether derivatives can self-assemble into well-defined nanostructures, such as nanowires or thin films, which could have applications in molecular electronics. Research on other nitroanilines has shown the potential for self-assembly into helical nanowires. researchgate.net
Exploring the supramolecular behavior of this compound opens a new dimension of research beyond the single-molecule level, with potential for creating novel, hierarchically organized functional materials.
Q & A
Q. What are the key thermodynamic properties of 2-fluoro-N,N-dimethyl-4-nitroaniline, and how are they experimentally determined?
Thermodynamic properties such as sublimation enthalpy, entropy, and Gibbs energy can be measured using the Knudsen mass-loss effusion method , which determines vapor pressures over a temperature range (e.g., 341.1–363.5 K) . Differential scanning calorimetry (DSC) is employed to measure fusion enthalpy and isobaric heat capacities. For example, in related compounds like N,N-dimethyl-4-nitroaniline, fusion enthalpies were reported as ~18.5 kJ·mol⁻¹, with sublimation enthalpies of ~100 kJ·mol⁻¹ at 298.15 K . These methods require calibration with reference materials and statistical averaging across multiple effusion orifices to minimize experimental error .
Q. How is this compound synthesized and purified?
While synthesis protocols for the fluoro-substituted derivative are not explicitly detailed in the provided evidence, analogous nitroaniline derivatives are typically synthesized via nitration of dimethylaniline precursors , followed by fluorination using agents like Selectfluor™. Purification involves recrystallization or column chromatography, with purity verified via gas-liquid chromatography (GLC) and Karl Fischer titration for water content .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR and HRMS : For structural confirmation and purity assessment .
- UV-Vis spectroscopy : To analyze bathochromic shifts indicative of charge-transfer interactions, critical for nonlinear optical (NLO) applications .
- FT-IR/Raman : For vibrational mode analysis, particularly to study nitro and amine group interactions .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic structure and reactivity of this compound compared to non-fluorinated analogs?
The electron-withdrawing fluorine atom at the 2-position enhances the compound's dipole moment and polarizability, which are critical for NLO properties. Computational studies (e.g., density functional theory) reveal that fluorine substitution reduces quinoid resonance stabilization in the nitroaniline framework, as shown in crystallographic analyses of related compounds . This distortion increases the molecule's susceptibility to single-electron transfer (SET) mechanisms in photochemical reactions .
Q. What reaction mechanisms dominate in photochemical or redox processes involving this compound?
In nitroaniline derivatives, SET mechanisms are dominant due to the strong electron-accepting nitro group. For example, N,N-dimethyl-4-nitroaniline undergoes SET with ΔGact values as low as 1.3 kcal·mol⁻¹ in aqueous solutions . The fluorine substituent may further stabilize radical intermediates, as observed in photosensitization studies where nitroaromatics act as initiators in polymerization reactions .
Q. How can computational models predict the nonlinear optical (NLO) properties of this compound?
Ab initio methods combined with electrostatic interaction models (e.g., HOSE model) are used to calculate second-order nonlinear susceptibilities (χ⁽²⁾). For structurally similar compounds like 2-methyl-4-nitroaniline (MNA), χ⁽²⁾ values correlate with molecular dipole alignment in crystal lattices, achieving figures of merit comparable to LiNbO₃ . Frequency-dependent dispersion effects must be accounted for to match experimental refractive indices (e.g., nx = 1.65, nz = 1.85 at 500 nm) .
Q. What role does this compound play in sensing applications?
Nitroaniline derivatives are effective fluorescence quenchers in metal-organic frameworks (MOFs) due to their electron-deficient aromatic rings. For instance, Cd(II)-based MOFs detect 4-nitroaniline at concentrations as low as 0.52 ppm via photoluminescence quenching . The fluorine substituent may enhance selectivity for specific nitroaromatic analytes by modulating π-π stacking interactions.
Methodological Notes
- Contradiction Resolution : Discrepancies in sublimation enthalpy values (e.g., ±1.2 kJ·mol⁻¹) arise from experimental setups. Averaging results from multiple effusion orifices and validating with DSC reduces uncertainty .
- Advanced Synthesis : Fluorination protocols should prioritize anhydrous conditions to avoid hydrolysis of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
